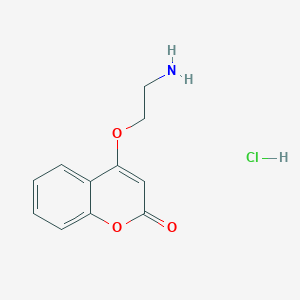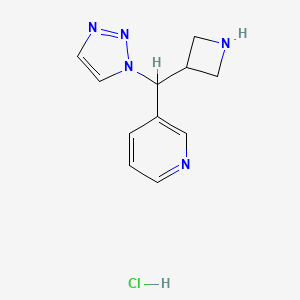![molecular formula C12H19ClN4 B1489988 3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-hydrochlorid CAS No. 2098126-19-1](/img/structure/B1489988.png)
3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-hydrochlorid
Übersicht
Beschreibung
3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride (3CPT-8-ABA) is a novel small molecule that has recently been synthesized and characterized. It is a member of the triazole family of compounds, and its structure consists of a cyclopropyl group connected to a triazole ring, which is then attached to an azabicyclo octane moiety. 3CPT-8-ABA has been studied for its potential applications in medicinal chemistry and biochemistry, as well as its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Der 1,2,3-Triazolring, ein Kernbestandteil der Verbindung, ist für seine Stabilität und Vielseitigkeit in der Arzneimittelentwicklung bekannt . Er ahmt die Amidbindung nach, die in vielen Medikamenten vorkommt, und kann zu Verbindungen mit signifikanter biologischer Aktivität führen. Diese Verbindung könnte auf ihr Potenzial als Leitstruktur bei der Entwicklung neuer Therapeutika untersucht werden.
Organische Synthese
Aufgrund der Stabilität der 1,2,3-Triazol-Einheit unter verschiedenen Bedingungen kann diese Verbindung in der organischen Synthese als Baustein verwendet werden . Ihre Robustheit ermöglicht es, Reaktionen durchzuführen, die komplexe Moleküle ohne Abbau bilden, was sie für die Konstruktion komplexer organischer Verbindungen wertvoll macht.
Polymerchemie
Der Triazolring kann als Verbindungsglied in Polymerketten fungieren und verleiht diesen thermische Stabilität und chemische Beständigkeit . Polymere, die Triazoleinheiten enthalten, sind für Hochleistungsmaterialien interessant, die in anspruchsvollen Umgebungen eingesetzt werden.
Supramolekulare Chemie
Triazole sind bekannt dafür, dass sie an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen beteiligt sind, die in supramolekularen Baugruppen fundamental sind . Die vorliegende Verbindung könnte verwendet werden, um neuartige supramolekulare Strukturen mit spezifischen Eigenschaften zu erzeugen.
Biokonjugation
Der Triazolring der Verbindung kann als Konjugationspunkt in der Biokonjugationschemie dienen und Biomoleküle mit anderen Einheiten verbinden . Dies ist nützlich bei der Herstellung gezielter Wirkstofffreisetzungssysteme, diagnostischer Werkzeuge und bei der Modifikation biologischer Makromoleküle.
Fluoreszenzmikroskopie
Verbindungen, die Triazolringe enthalten, wurden in der Fluoreszenzmikroskopie eingesetzt, da sie mit fluoreszierenden Markern markiert werden können . Die fragliche Verbindung könnte so modifiziert werden, dass sie als Sonde in bildgebenden Verfahren dient und die Visualisierung biologischer Prozesse ermöglicht.
Materialwissenschaft
Die inhärente Stabilität und die einzigartigen elektronischen Eigenschaften des Triazolrings machen ihn zu einem Kandidaten für den Einsatz in der Materialwissenschaft . Er könnte in Materialien eingearbeitet werden, die für die Elektronik, Photonik oder als Sensoren entwickelt wurden.
Chemische Biologie
In der chemischen Biologie ist die Triazoleinheit wertvoll für die Untersuchung biologischer Systeme . Sie kann zur Modifikation biologischer Moleküle oder zur Herstellung kleinmolekularer Inhibitoren verwendet werden, die biologische Signalwege modulieren können.
Wirkmechanismus
Target of Action
The primary target of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride is the Von Hippel-Lindau (VHL) protein . The VHL protein is a component of the VHL E3 ubiquitin ligase complex that plays a crucial role in cellular oxygen sensing and homeostasis .
Mode of Action
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride acts as an inhibitor of the VHL protein . By inhibiting the VHL protein, this compound disrupts the VHL E3 ubiquitin ligase complex, leading to changes in cellular oxygen sensing and homeostasis .
Biochemical Pathways
The inhibition of the VHL protein by 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride affects several biochemical pathways. These include pathways involved in the regulation of hypoxia-inducible factors (HIFs), which are key regulators of cellular responses to low oxygen conditions .
Result of Action
The inhibition of the VHL protein by 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride can lead to various molecular and cellular effects. These include the treatment of conditions such as anemia, particularly chronic anemia or anemia associated with chronic kidney disease, dialysis, or cancer chemotherapy . It may also be beneficial in conditions related to ischemia, stroke, or damage to the cardiovascular system during ischemia .
Biochemische Analyse
Biochemical Properties
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also binds to specific receptors, such as G-protein coupled receptors, influencing signal transduction pathways. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules .
Cellular Effects
The effects of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride on cells are diverse. It has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Additionally, the compound influences gene expression by acting on transcription factors such as NF-κB and AP-1. These effects result in altered cellular metabolism, including changes in glucose uptake and ATP production[3][3] .
Molecular Mechanism
At the molecular level, 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. For instance, it inhibits the activity of certain kinases by competing with ATP for binding sites. The compound also induces changes in gene expression by interacting with DNA-binding proteins and modifying chromatin structure. These interactions lead to the activation or repression of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cell cycle dynamics .
Dosage Effects in Animal Models
The effects of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective activities. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues .
Metabolic Pathways
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride is metabolized primarily in the liver by cytochrome P450 enzymes. The metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the body .
Transport and Distribution
Within cells and tissues, 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells. The compound also binds to plasma proteins, influencing its distribution and accumulation in different tissues .
Eigenschaften
IUPAC Name |
3-(4-cyclopropyltriazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.ClH/c1-2-8(1)12-7-16(15-14-12)11-5-9-3-4-10(6-11)13-9;/h7-11,13H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVHZVAXWBJDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CC4CCC(C3)N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



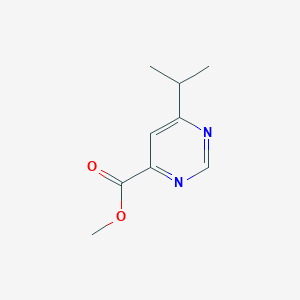
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)

![2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1489913.png)
![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)
![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)
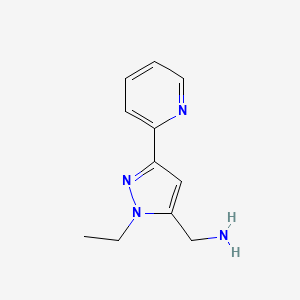
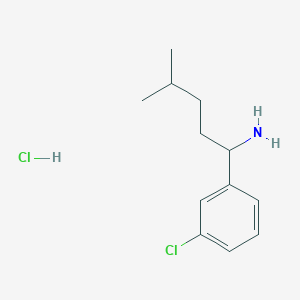
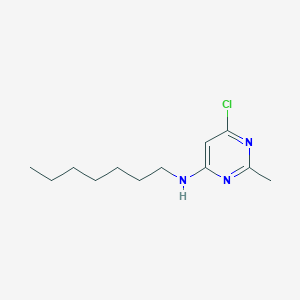
![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)
![4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489923.png)
